6-ethyl 3-methyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class of heterocycles, characterized by a fused thiophene-pyridine ring system. The core structure includes a 4,5-dihydrothieno[2,3-c]pyridine scaffold esterified at positions 3 and 6 with methyl and ethyl groups, respectively. A critical substituent is the 4-(pyrrolidin-1-ylsulfonyl)benzamido group at position 2, which introduces a sulfonamide-linked aromatic moiety with a pyrrolidine ring. This substitution likely enhances solubility and modulates biological interactions, such as binding to enzymatic targets (e.g., antitubulin agents) .
The pyrrolidin-1-ylsulfonyl group may be introduced via sulfonation or nucleophilic substitution during benzamide formation.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S2/c1-3-33-23(29)25-13-10-17-18(14-25)34-21(19(17)22(28)32-2)24-20(27)15-6-8-16(9-7-15)35(30,31)26-11-4-5-12-26/h6-9H,3-5,10-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCABNCWBDTMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl 3-methyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Core Structure : Thieno[2,3-c]pyridine
- Functional Groups :
- Ethyl and methyl groups
- Amido and sulfonyl substituents
This unique combination of structural features is believed to contribute to its biological activity.
Pharmacological Effects
Research has indicated that compounds similar to This compound exhibit significant pharmacological effects:
- Kappa Opioid Receptor (KOR) Antagonism :
- Anticancer Activity :
- Neuroprotective Effects :
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : Interaction with various receptors, including opioid receptors, which may modulate pain and emotional responses.
- Enzyme Inhibition : Potential inhibition of specific kinases or other enzymes involved in cancer cell proliferation.
- Neurotransmitter Regulation : Modulation of neurotransmitter levels could contribute to its neuroprotective effects.
Case Studies
- KOR Antagonist Studies :
- Anticancer Evaluation :
- Neuropharmacological Assessment :
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Core Heterocycle: The target compound and derivatives like 3f/3g () share a thieno[2,3-c]pyridine scaffold, which is structurally distinct from the imidazo[1,2-a]pyridine (e.g., 2c in ) or pyrrolidine (e.g., 3c in ) cores.
Substituent Effects: The 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido) group in the target compound introduces a sulfonamide moiety absent in 3f/3g (which have trimethoxyaniline groups). Sulfonamides are known to improve metabolic stability and target affinity in drug design . Compared to the imidazo[1,2-a]pyridine derivative 2c, the thienopyridine scaffold may offer different electronic properties, affecting redox behavior and solubility .
Ester Groups :
- The 3-methyl and 6-ethyl esters in the target compound balance lipophilicity and hydrolysis resistance. In contrast, 3g (diethyl esters) shows higher solubility but lower metabolic stability .
Biological Activity :
- Compounds like 3f /3g demonstrate antitubulin activity, suggesting the target compound may share this mechanism. However, the pyrrolidin-1-ylsulfonyl group could shift selectivity toward other targets (e.g., kinases or proteases) .
- Imidazo[1,2-a]pyridines (e.g., 2c ) are often explored for antimicrobial or anti-inflammatory applications, highlighting scaffold-dependent activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
